molecular formula C16H14N3NaO10S B12324738 Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

Cat. No.: B12324738
M. Wt: 463.4 g/mol
InChI Key: HJXNHPDNJXKILF-UHFFFAOYSA-M
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Description

Tizoxanide Glucuronide, Sodium Salt is a metabolite of the drug nitazoxanide, which is known for its broad-spectrum antiparasitic and antiviral properties. This compound is formed through the glucuronidation of tizoxanide, an active metabolite of nitazoxanide. The molecular formula of Tizoxanide Glucuronide, Sodium Salt is C16H14N3O10S•Na, and it has a molecular weight of 463.35 g/mol .

Properties

Molecular Formula

C16H14N3NaO10S

Molecular Weight

463.4 g/mol

IUPAC Name

sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1

InChI Key

HJXNHPDNJXKILF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tizoxanide Glucuronide, Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase, which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs under mild conditions, with the presence of the enzyme and appropriate cofactors.

Industrial Production Methods

Industrial production of Tizoxanide Glucuronide, Sodium Salt follows similar principles but on a larger scale. The process involves the use of recombinant enzymes to catalyze the glucuronidation reaction efficiently. The reaction mixture is then purified to isolate the desired product, which is subsequently converted to its sodium salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Tizoxanide Glucuronide, Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the parent compound, tizoxanide .

Common Reagents and Conditions

The glucuronidation reaction requires uridine diphosphate-glucuronic acid as the glucuronic acid donor and uridine diphosphate-glucuronosyltransferase as the catalyst . The reaction is typically carried out under physiological conditions, with a pH around 7.4 and a temperature of 37°C.

Major Products

The major product of the glucuronidation reaction is Tizoxanide Glucuronide, Sodium Salt. This compound is more water-soluble than its parent compound, tizoxanide, which facilitates its excretion from the body .

Scientific Research Applications

Structural Features

The compound contains multiple hydroxyl groups and a nitro group within a thiazole ring. These functional groups are crucial for its biological activity, enhancing solubility and bioavailability in biological systems.

Antibacterial Properties

Research indicates that sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate exhibits significant antibacterial activity. The thiazole ring enhances the compound's ability to interact with bacterial enzymes and disrupt cell wall synthesis. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Inhibition of Enzymatic Activity

The compound has been shown to inhibit specific enzymes related to bacterial virulence factors. For instance, it can downregulate the expression of major activators in pathogenic bacteria, which is crucial for controlling infections. This property suggests potential applications in treating bacterial infections and possibly preventing antibiotic resistance.

Cellular Uptake and Bioavailability

The presence of multiple hydroxyl groups increases the solubility of the compound in biological systems. Enhanced solubility facilitates better cellular uptake, which is vital for its therapeutic efficacy.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanism involves targeting specific pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory applications. By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by excessive inflammation .

Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Biological Activity

Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate, commonly referred to as Tizoxanide Glucuronide, is a sodium salt derivative of tizoxanide, which is an active metabolite of the antiparasitic and antiviral drug nitazoxanide. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

PropertyValue
Molecular Formula C16H14N3NaO10S
Molecular Weight 463.4 g/mol
IUPAC Name This compound
InChI Key HJXNHPDNJXKILF-UHFFFAOYSA-M

Antiparasitic and Antiviral Properties

Tizoxanide, the parent compound of this compound, exhibits broad-spectrum activity against various parasites and viruses. Research indicates that it acts by inhibiting the pyruvate:ferredoxin oxidoreductase enzyme in anaerobic microorganisms, which is crucial for their energy metabolism.

The mechanism involves:

  • Inhibition of Energy Metabolism : By disrupting the metabolic pathways essential for the survival of parasites.
  • Broad-Spectrum Activity : Effective against protozoa such as Giardia lamblia and Entamoeba histolytica, as well as certain viral infections.

Pharmacokinetics

The pharmacokinetic profile of Tizoxanide includes rapid absorption and extensive metabolism. The compound undergoes glucuronidation to form this compound, which enhances its solubility and bioavailability .

Bioavailability Studies

Studies have shown that the bioavailability of tizoxanide varies significantly across species:

  • In rats: Bioavailability ranged from 0.5% to 38.7% depending on the dosage.
  • In dogs: Bioavailability was lower at 0% to 23% for similar dosages .

Case Studies

Several studies have highlighted the efficacy of tizoxanide in treating infections:

  • Clinical Trials : A clinical trial demonstrated that nitazoxanide (and by extension its metabolites) effectively reduced symptoms in patients with viral gastroenteritis .
  • Animal Studies : In animal models, administration of tizoxanide showed significant reductions in parasitic load and improved overall health markers in infected subjects .

Safety and Toxicology

Tizoxanide is generally well-tolerated with a low incidence of adverse effects. Common side effects include gastrointestinal disturbances. Long-term studies indicate no significant toxicity at therapeutic doses.

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